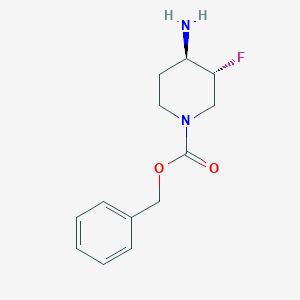

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate

CAS No.: 1268520-05-3

Cat. No.: VC3022049

Molecular Formula: C13H17FN2O2

Molecular Weight: 252.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1268520-05-3 |

|---|---|

| Molecular Formula | C13H17FN2O2 |

| Molecular Weight | 252.28 g/mol |

| IUPAC Name | benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m1/s1 |

| Standard InChI Key | SYVUWEZGXXHYPH-VXGBXAGGSA-N |

| Isomeric SMILES | C1CN(C[C@H]([C@@H]1N)F)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 |

Introduction

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate is a synthetic organic compound with a molecular formula of C13H17FN2O2 and a molecular weight of 252.28 g/mol . It belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry. The compound's structure includes a benzyl group attached to a piperidine ring, which contains a fluorine atom at the 3-position and an amino group at the 4-position. This specific stereochemistry, with both chiral centers in the (3R,4R) configuration, contributes to its unique properties and potential biological activities.

Synthesis and Reactions

The synthesis of Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate typically involves multi-step reactions that require careful control of conditions to achieve high yields and purity. Common solvents used include dichloromethane or tetrahydrofuran, and bases like triethylamine are employed to facilitate the reactions. Techniques such as continuous flow reactors can be optimized for industrial production.

Biological Activity and Potential Applications

Research on Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate suggests that it may exhibit therapeutic properties by acting as a ligand for specific receptors or enzymes. Preliminary studies indicate selective binding properties that could be advantageous in drug design. The presence of the fluorine atom enhances its reactivity and selectivity, making it a promising candidate for further investigation in medicinal chemistry.

Comparison with Similar Compounds

Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate shares structural similarities with other piperidine derivatives but is distinct due to its specific stereochemistry and fluorine substitution. For example, replacing the fluorine with chlorine or bromine results in compounds with different electronic properties and reactivity profiles.

| Compound | Structural Features | Notable Differences |

|---|---|---|

| Benzyl 4-amino-3-chloropiperidine-1-carboxylate | Contains chlorine instead of fluorine | Different electronic properties affecting reactivity |

| Benzyl 4-amino-3-bromopiperidine-1-carboxylate | Contains bromine instead of fluorine | Varying reactivity profiles due to halogen differences |

| Benzyl 4-amino-piperidine | Lacks fluorine substitution | Less lipophilic than fluorinated analogs |

| 4-Amino-3-fluoropiperidine | Does not contain a benzyl group | Lower lipophilicity compared to benzyl-substituted compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume